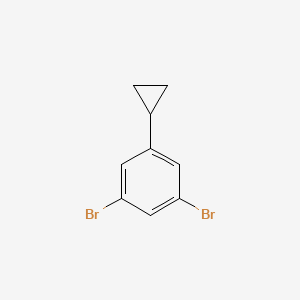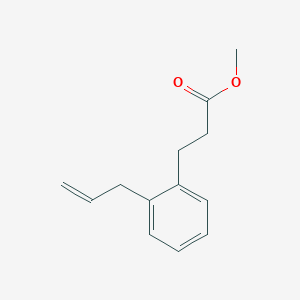
Methyl 3-(2-Allylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-Allylphenyl)propanoate: is an organic compound with the molecular formula C13H16O2 It is a methyl ester derivative of 3-(2-allylphenyl)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-Allylphenyl)propanoate typically involves the esterification of 3-(2-allylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-Allylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as sodium azide (NaN3) for substitution reactions.
Major Products Formed:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(2-Allylphenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It can also serve as a substrate for investigating the activity of esterases and other related enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-Allylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Methyl 3-(4-Hydroxyphenyl)propanoate: This compound has a hydroxy group instead of an allyl group, leading to different reactivity and applications.
Methyl 3-(1H-Pyrrol-2-yl)propanoate: This compound contains a pyrrole ring, which imparts different chemical properties compared to the allyl group.
Uniqueness: Methyl 3-(2-Allylphenyl)propanoate is unique due to the presence of the allyl group, which provides distinct reactivity and potential for various chemical transformations. Its structure allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 3-(2-prop-2-enylphenyl)propanoate |
InChI |
InChI=1S/C13H16O2/c1-3-6-11-7-4-5-8-12(11)9-10-13(14)15-2/h3-5,7-8H,1,6,9-10H2,2H3 |
InChI Key |
UVUFTILVOHEPKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


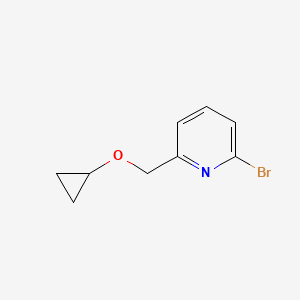


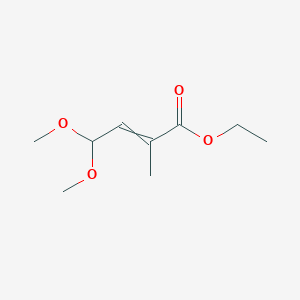
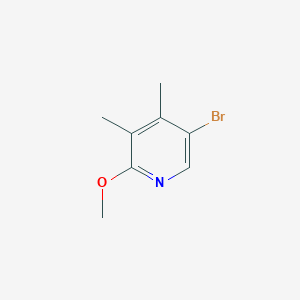

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
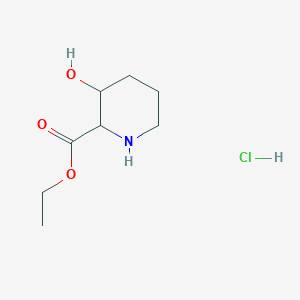
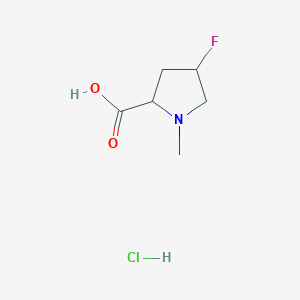
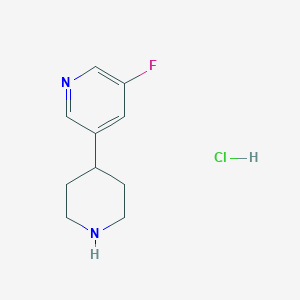
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
